3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid
描述
属性
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)6-4-10-7-5(13-6)2-1-3-9-7/h1-3,6H,4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQICPGQJOSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192385 | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-44-1 | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid is a heterocyclic compound characterized by its unique pyrido-oxazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.154 g/mol
- CAS Number : 20348-23-6
- PubChem CID : 13196538
Antimicrobial Activity
Research indicates that derivatives of pyrido-oxazines exhibit significant antimicrobial properties. A study demonstrated that various substituted pyrido-oxazine compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the oxazine ring enhance the antimicrobial efficacy.
Anti-inflammatory Effects
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives have been investigated for their anti-inflammatory potential. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism by which these compounds may exert anti-inflammatory effects through modulation of immune responses.
Anticancer Properties
The anticancer activity of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored in several studies. For instance, a specific derivative was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
Case Studies and Research Findings
Structure-Activity Relationships (SAR)
The biological activity of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is heavily influenced by its structural modifications. Key findings include:
- Substituent Effects : Electron-withdrawing groups enhance antimicrobial activity while electron-donating groups may improve anti-inflammatory properties.
- Ring Modifications : Alterations to the oxazine ring can lead to improved potency against specific biological targets.
科学研究应用
Biological Activities
Research has indicated that 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits several biological activities:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics .
- Anticancer Activity : Preliminary studies suggest that certain substituted pyrido-oxazines may possess anticancer properties by inducing apoptosis in cancer cells. Further investigations are required to elucidate their mechanisms of action and efficacy .
Functional Uses
The compound's unique structure lends itself to various applications:
- Pharmaceutical Development : Due to its biological activities, 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are being explored as potential drug candidates in the pharmaceutical industry.
- Material Science : The compound's properties may also be leveraged in material science for creating novel polymers or coatings with specific functionalities .
Case Studies
Several case studies illustrate the compound's applications:
- Synthesis of Quinazolinbenzoxazine Derivatives : The compound has been utilized in synthesizing complex quinazolinbenzoxazine derivatives which exhibit enhanced biological activities .
- Development of Antimicrobial Agents : Research focusing on modifying the oxazine ring has led to the discovery of new antimicrobial agents effective against resistant strains of bacteria .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The position and type of substituents significantly alter physicochemical properties.
- Functional Group Impact : The oxo group in 2,3-dihydro-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid introduces rigidity and may influence electronic properties, making it suitable for optoelectronic applications .
准备方法
Synthesis via Substituted Pyrido-Oxazines from Protected 2-Amino-3-hydroxypyridine
A prominent approach to preparing 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives involves the use of protected 2-amino-3-hydroxypyridine as a starting material. The amino group protection (e.g., acetylamino, ethoxycarbonylamino, or t-butylcarbonylamino) facilitates condensation reactions with alkylating agents to form the oxazine ring system.
- Key Starting Material: 2-acetamido-3-hydroxypyridine proved most effective for synthesizing 2-substituted pyrido-oxazines.
- Reaction Conditions: The protected amino-pyridine is reacted with alkyl halides such as methyl 2,3-dibromopropionate or α-halocarbonyl compounds in the presence of potassium carbonate in acetonitrile.
- Ring Closure: The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the oxazine ring in a one-step operation.
- Regioselectivity: Carbamate protection leads to mixtures of 2- and 3-substituted isomers, which can be separated chromatographically; t-butylcarbonyl protection hinders condensation but yields a single regioisomer.
- Yields: The yields vary depending on protecting groups and reagents, with acetyl protection giving the best results.
This method was detailed with NMR characterization and analytical data confirming the structure of the pyrido-oxazine products.
One-Pot Synthesis of 3,4-Dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]oxazine-2-carboxylates and Conversion to Carboxylic Acids
Another effective preparation method involves a one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]oxazine-2-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.
- General Procedure: The reaction typically starts with appropriate pyridine derivatives and methylating agents under controlled conditions to form the oxazine ring with a 3-oxo substituent.
- Conversion: Subsequent hydrolysis of the ester group yields the target carboxylic acid.
- Advantages: This method is convenient and provides good yields of the desired acid.
- Reference: This method was reported in the Journal of Heterocyclic Chemistry (1993), demonstrating a practical route to these compounds with detailed experimental conditions and characterization data.
Industrial-Scale Preparation via Phenol and γ-Butyrolactone Reaction with Acid/Base Catalysis
A patent discloses a scalable preparation method for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, structurally related to the pyrido-oxazine carboxylic acids, which can be adapted for pyrido-oxazine analogs.
- Step 1: React a phenol compound with γ-butyrolactone under basic conditions (alkali) to form an intermediate.
- Step 2: Treat the intermediate with an acid catalyst (e.g., ZnCl₂, AlCl₃, FeCl₃, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid) to induce ring closure forming the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure.
- Features: This two-step process is simple, cost-effective, and suitable for large-scale industrial production with high yields.
- Applicability: Though focused on benzopyran derivatives, the methodology's principles can be adapted to synthesize pyrido[3,2-b]oxazine-2-carboxylic acids by choosing appropriate phenol and lactone analogs.
- Advantages: The process boasts reasonable route design, operational simplicity, and low cost, making it industrially attractive.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Scale Suitability |
|---|---|---|---|---|
| Protected 2-amino-3-hydroxypyridine route | 2-acetamido-3-hydroxypyridine | Alkyl halides, K₂CO₃, acetonitrile | Moderate to good yields; regioselectivity issues | Laboratory scale |
| One-pot synthesis of methyl oxazine esters | Pyridine derivatives, methylating agents | Controlled reaction conditions, ester hydrolysis | Convenient, good yields | Laboratory scale |
| Phenol + γ-butyrolactone industrial method | Phenol compound, γ-butyrolactone | Alkali base, acid catalyst (ZnCl₂, AlCl₃, etc.) | High yield, simple, cost-effective | Industrial scale |
Detailed Research Findings and Notes
- Protecting Group Influence: The choice of amino protecting group significantly affects the condensation efficiency and regioselectivity in pyrido-oxazine synthesis.
- Reaction Medium: Solvent choice impacts product formation; acetonitrile with K₂CO₃ is effective for ring closure.
- Catalyst Role: Acid catalysts such as ZnCl₂ facilitate ring closure in industrial-scale methods, improving yield and purity.
- Characterization: Products are typically characterized by NMR (¹H and ¹³C), elemental analysis, and chromatographic separation to confirm regioisomeric purity.
- Synthetic Challenges: Direct condensation without amino protection often leads to degradation or no reaction, highlighting the necessity of protecting groups or stepwise synthesis.
常见问题
Q. What are the recommended synthetic routes for 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid, and how can intermediates be characterized?
The compound is typically synthesized via cyclization reactions involving substituted pyridine derivatives. For example, brominated analogs (e.g., 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) are key intermediates, synthesized using bromine substitution at the pyridine ring followed by oxazine ring closure . Characterization of intermediates requires:
Q. How should researchers handle solubility challenges during in vitro assays?
The compound exhibits limited aqueous solubility due to its heterocyclic structure. Recommended strategies:
- Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, with concentrations ≤10 mM to avoid precipitation .
- For biological assays, dilute stock solutions in buffered media (e.g., PBS) containing ≤0.1% Tween-20 to enhance dispersion .
- Monitor solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s role in modulating apoptosis-related pathways?
The compound’s structural analogs (e.g., pyrido-oxazine derivatives) interact with apoptosis regulators like Bcl-2 family proteins. Methodological approaches include:
- Surface plasmon resonance (SPR) to quantify binding affinity to pro-apoptotic targets (e.g., Bax/Bak) .
- Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa or MCF-7) to measure downstream apoptotic effects .
- Transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound, such as p53 or NF-κB .
Q. How can researchers address discrepancies in reported purity levels across suppliers?
Purity variations (e.g., 95% vs. 97% ) arise from differences in analytical methods. To resolve contradictions:
Q. What strategies optimize the compound’s stability under long-term storage?
Stability is pH- and temperature-sensitive. Best practices include:
Q. How can the compound be functionalized for targeted drug delivery systems?
Derivatization strategies focus on the carboxylic acid moiety:
- Amide coupling with PEGylated linkers for improved pharmacokinetics .
- Click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting ligands (e.g., folate or RGD peptides) .
- Validate functionalization success via FT-IR (C=O stretch at ~1700 cm⁻¹) and HRMS (exact mass: 136.0767 for the parent compound ).
Data Contradiction Analysis
Q. Why do melting points vary for structurally similar derivatives?
For example, 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has a reported mp of 77–79°C , while non-methylated analogs melt at 116–119°C . This discrepancy arises from:
- Crystallographic packing differences : Methyl groups disrupt hydrogen-bonding networks, lowering melting points.
- Polymorphism : Use powder XRD to identify crystalline forms and correlate with thermal data .
Q. Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
